N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide
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Description
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
One of the primary areas of research involving this compound pertains to its synthesis and structural analysis. Studies have been conducted to synthesize pyrazole derivatives and analyze their structures through spectral and X-ray crystallography techniques. For example, researchers have synthesized novel pyrazole derivatives and characterized them using NMR, mass spectra, FT-IR, UV–Visible spectra, and X-ray diffraction studies. These studies not only confirm the molecular structure but also explore the thermodynamic properties and electronic structures of such compounds, contributing to a deeper understanding of their chemical behaviors and potential applications in various fields including materials science and pharmaceutical chemistry (Kumara et al., 2018).
Biological Activity and Pharmacological Potential
The research has also extended into exploring the biological activities of pyrazole derivatives. Various studies have been conducted to evaluate the antimicrobial, antifungal, and cytotoxic properties of these compounds. For instance, certain pyrazole derivatives have shown potential antibacterial activity against specific bacterial strains, indicating their promise as lead compounds for developing new antimicrobial agents (Sowmya et al., 2018). These investigations are crucial for identifying new therapeutic agents, especially in an era where resistance to existing antimicrobial drugs is on the rise.
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methyl-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-11(2)23-15(9-12(3)22-23)18(25)21-19-14(17(20)24)10-16(26-19)13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,20,24)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYYSYMZFELJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.